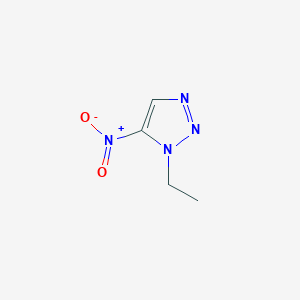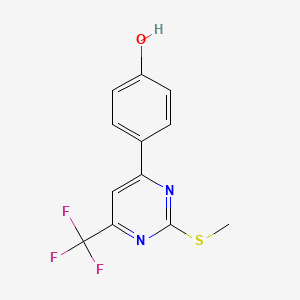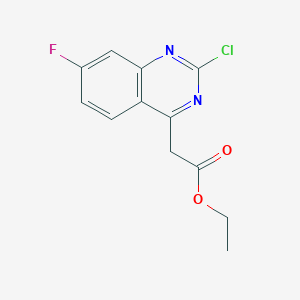![molecular formula C11H12BrClN2O2 B13719428 Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 2-chloro-N-(4-bromophenyl)acetamide. This intermediate is then reacted with isopropyl hydrazinecarboxylate under specific conditions to yield the final product .
Industrial Production Methods
the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The hydrazono group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: Products include various oxidized or reduced forms of the hydrazono group.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is primarily used in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function .
Wirkmechanismus
The mechanism of action of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity . The exact pathways and molecular targets involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate: A closely related compound with similar chemical properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar structure, used for its antimicrobial properties.
Uniqueness
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is unique due to its specific hydrazono and chloroacetate functional groups, which confer distinct reactivity and biological activity. Its ability to modify proteins makes it particularly valuable in proteomics research .
Eigenschaften
Molekularformel |
C11H12BrClN2O2 |
|---|---|
Molekulargewicht |
319.58 g/mol |
IUPAC-Name |
propan-2-yl (2E)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C11H12BrClN2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+ |
InChI-Schlüssel |
UQRFIWFWKPQYQI-XNTDXEJSSA-N |
Isomerische SMILES |
CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Br)/Cl |
Kanonische SMILES |
CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


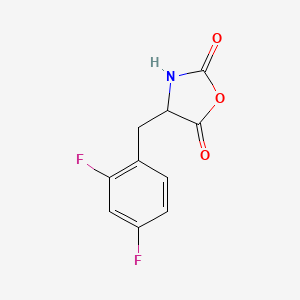
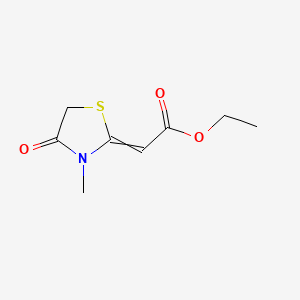
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
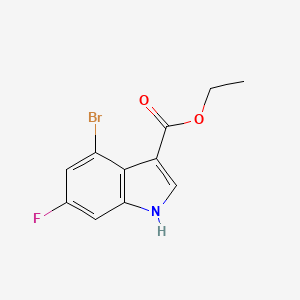
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)
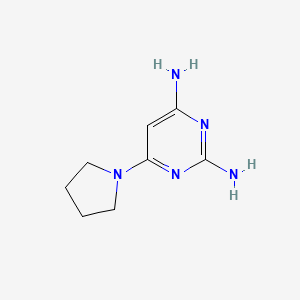
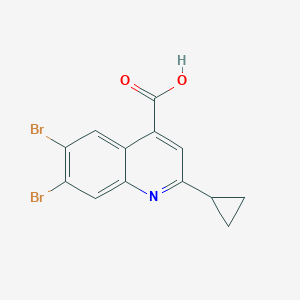
![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
